5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of both fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) . Another approach involves the trifluoromethylation of pyridine derivatives using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production of 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine may involve large-scale fluorination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced fluorinating agents and catalysts can enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[4,5-b]pyridine derivatives, and various substituted analogs with different functional groups.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This can lead to the modulation of biological pathways, resulting in desired therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties.
5-(Trifluoromethyl)pyridine-2-thiol: A trifluoromethyl-substituted pyridine with distinct sulfur-containing functional groups.
Fluorinated Thiophenes: Compounds with fluorine atoms and thiophene rings, exhibiting unique electronic and chemical properties.
Uniqueness
5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine stands out due to its imidazo[4,5-b]pyridine core, which provides a rigid and planar structure. This enhances its potential for specific interactions with biological targets and its stability under various chemical conditions. The combination of fluorine and trifluoromethyl groups further contributes to its unique reactivity and versatility in scientific research and industrial applications.
Properties
Molecular Formula |
C7H3F4N3 |
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Molecular Weight |
205.11 g/mol |
IUPAC Name |
5-fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H3F4N3/c8-4-2-1-3-5(13-4)14-6(12-3)7(9,10)11/h1-2H,(H,12,13,14) |
InChI Key |
NCMGYIRMVBBQKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C(F)(F)F)F |
Origin of Product |
United States |
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